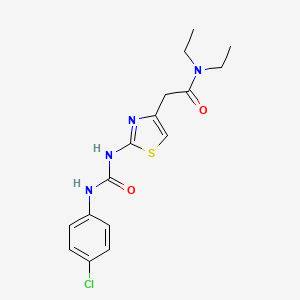
3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide” is a complex organic molecule. It contains a phthalazine group, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. In this compound, one of the benzene rings has a fluorophenyl group attached to it, and the pyridazine ring has a carboxamide group attached to it. The presence of these functional groups could give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents, while the fluorophenyl group might enhance its lipophilicity .Scientific Research Applications
Synthetic Methodologies and Chemical Applications
Practical Synthesis of Fluorinated Compounds : Studies like the synthesis of 2-Fluoro-4-bromobiphenyl highlight the importance of developing practical synthetic routes for fluorinated compounds, often used in pharmaceuticals and agrochemicals due to their unique reactivity and biological properties (Qiu et al., 2009).
Fluorescent Chemosensors : Research on derivatives of 4-Methyl-2,6-diformylphenol (DFP) underscores the potential of certain chemical frameworks to serve as the basis for developing chemosensors, which are critical in detecting various analytes, showcasing the intersection of organic synthesis and analytical applications (Roy, 2021).
Biological Activities
Ligands for Receptor Binding : Investigations into arylcycloalkylamines and their arylalkyl substituents demonstrate the pharmacophoric relevance of specific structural elements in binding to D2-like receptors, suggesting a pathway for designing new therapeutic agents (Sikazwe et al., 2009).
Antimicrobial and Anticancer Applications : Copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) indicate the potential for metallic compounds to act as antimicrobial and anticancer agents, providing a framework for developing compounds with enhanced biological activities (Šimunková et al., 2019).
Environmental and Health Impacts
- Phthalate Exposure and Health : Extensive studies on the environmental and health impacts of phthalate esters, such as developmental and reproductive toxicity, highlight the importance of understanding the biological effects of chemical exposure, guiding safety assessments and regulatory policies (Sedha et al., 2021).
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-N-methyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-18-15(21)14-12-4-2-3-5-13(12)16(22)20(19-14)11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDIJIAMNLKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({2-[(3-cyanobenzoyl)amino]ethyl}thio)-N-phenylnicotinamide](/img/structure/B2704337.png)
![1-(3-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2704338.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)




![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2704349.png)

![2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2704354.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2704356.png)
